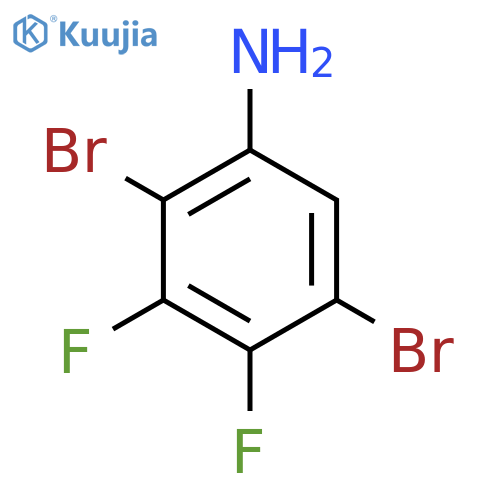Cas no 1455435-87-6 (2,5-Dibromo-3,4-difluoroaniline)

1455435-87-6 structure
商品名:2,5-Dibromo-3,4-difluoroaniline
CAS番号:1455435-87-6
MF:C6H3Br2F2N
メガワット:286.899526834488
CID:4971951
2,5-Dibromo-3,4-difluoroaniline 化学的及び物理的性質
名前と識別子
-
- 2,5-Dibromo-3,4-difluoroaniline
-
- インチ: 1S/C6H3Br2F2N/c7-2-1-3(11)4(8)6(10)5(2)9/h1H,11H2
- InChIKey: QYBNVCZEANIUIW-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C(=CC=1N)Br)F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 147
- トポロジー分子極性表面積: 26
- 疎水性パラメータ計算基準値(XlogP): 2.8
2,5-Dibromo-3,4-difluoroaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013023710-250mg |
2,5-Dibromo-3,4-difluoroaniline |
1455435-87-6 | 97% | 250mg |
504.00 USD | 2021-06-24 | |
| Alichem | A013023710-1g |
2,5-Dibromo-3,4-difluoroaniline |
1455435-87-6 | 97% | 1g |
1,519.80 USD | 2021-06-24 | |
| Alichem | A013023710-500mg |
2,5-Dibromo-3,4-difluoroaniline |
1455435-87-6 | 97% | 500mg |
798.70 USD | 2021-06-24 |
2,5-Dibromo-3,4-difluoroaniline 関連文献
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
1455435-87-6 (2,5-Dibromo-3,4-difluoroaniline) 関連製品
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
